Dobutamine

Vue d'ensemble

Description

Dobutamine est une catécholamine synthétique et un agent inotrope à action directe principalement utilisé dans le traitement de l’insuffisance cardiaque aiguë et du choc cardiogénique. Il a été approuvé pour la première fois pour un usage médical aux États-Unis en 1978. This compound agit en stimulant les récepteurs bêta-1 adrénergiques du cœur, ce qui entraîne une augmentation de la contractilité myocardique et du volume systolique, ce qui se traduit par une amélioration du débit cardiaque .

Méthodes De Préparation

La dobutamine peut être synthétisée par diverses méthodes. Une méthode courante implique la réaction de la 4-(2-aminoéthyl)pyrocatéchol avec la 4-(4-hydroxyphényl)-2-butanone dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le méthanol et l’éthanol, et le produit est purifié par cristallisation . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais à plus grande échelle, garantissant une pureté et une stabilité élevées du produit final .

Analyse Des Réactions Chimiques

La dobutamine subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de la this compound peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés de catéchol .

Applications de recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie. Elle est couramment utilisée dans les tests d’effort cardiaque pour évaluer la fonction myocardique et détecter la maladie coronarienne. Dans la gestion de l’insuffisance cardiaque avancée, la this compound est utilisée pour fournir un soutien inotrope et améliorer le débit cardiaque . De plus, l’imagerie par résonance magnétique cardiovasculaire sous stress à la this compound est une technique non invasive utilisée pour évaluer l’ischémie myocardique et la viabilité . Dans le domaine de la pharmacologie, la this compound sert de composé modèle pour l’étude des agonistes des récepteurs bêta-adrénergiques et de leurs effets sur la fonction cardiaque .

Applications De Recherche Scientifique

Dobutamine has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is commonly used in cardiac stress tests to evaluate myocardial function and detect coronary artery disease. In advanced heart failure management, this compound is used to provide inotropic support and improve cardiac output . Additionally, this compound stress cardiovascular magnetic resonance imaging is a non-invasive technique used to assess myocardial ischemia and viability . In the field of pharmacology, this compound serves as a model compound for studying beta-adrenergic receptor agonists and their effects on cardiac function .

Mécanisme D'action

La dobutamine exerce ses effets en stimulant directement les récepteurs bêta-1 adrénergiques du cœur. Cette stimulation entraîne une augmentation de la contractilité myocardique et du volume systolique, ce qui se traduit par une augmentation du débit cardiaque. La principale cible moléculaire de la this compound est le récepteur bêta-1 adrénergique, qui est couplé à la protéine Gs. L’activation de ce récepteur entraîne l’activation de l’adénylate cyclase, augmentant les niveaux d’adénosine monophosphate cyclique (AMPc) et activant par la suite la protéine kinase A (PKA). La PKA phosphoryle diverses protéines impliquées dans la gestion du calcium, ce qui entraîne une augmentation de l’afflux de calcium dans les myocytes cardiaques et une amélioration de la contractilité .

Comparaison Avec Des Composés Similaires

La dobutamine est souvent comparée à d’autres agents inotropes tels que la milrinone, la dopamine et l’isoprotérénol. La milrinone, comme la this compound, est utilisée pour traiter l’insuffisance cardiaque, mais elle agit par un mécanisme différent en inhibant la phosphodiestérase-3, ce qui entraîne une augmentation des niveaux d’AMPc et une vasodilatation . La dopamine, un autre agent inotrope, a une activité réceptrice plus large, affectant à la fois les récepteurs bêta-1 et alpha-1 adrénergiques, et est utilisée dans divers contextes cliniques . L’isoprotérénol est un agoniste non sélectif des récepteurs bêta-adrénergiques qui augmente la fréquence cardiaque et la contractilité, mais il est moins utilisé en raison de sa non-sélectivité . Le principal avantage de la this compound réside dans son activité sélective des récepteurs bêta-1 adrénergiques, qui fournit un soutien inotrope important avec des effets chronotropes et vasodilatateurs minimes .

Activité Biologique

Dobutamine is a synthetic sympathomimetic amine primarily used as an inotropic agent in the management of heart failure. Its pharmacological profile is characterized by its ability to enhance cardiac output by increasing myocardial contractility and stroke volume while simultaneously reducing peripheral vascular resistance. This article explores the biological activity of this compound, including its mechanisms of action, clinical applications, and relevant research findings.

This compound primarily exerts its effects through the stimulation of beta-1 adrenergic receptors in the heart. This stimulation leads to:

- Increased Myocardial Contractility : this compound enhances the force of cardiac contractions, thereby improving stroke volume and cardiac output.

- Reduced Peripheral Vascular Resistance : The drug also has a mild vasodilatory effect mediated by beta-2 adrenergic receptor stimulation, which can offset some of the vasoconstrictive effects mediated by alpha-1 receptors .

The complexity of this compound's action is highlighted by its interaction with multiple adrenergic receptors. At therapeutic doses, it selectively stimulates beta-1 receptors while also having some activity on beta-2 and alpha-1 receptors, contributing to its nuanced hemodynamic effects .

Clinical Applications

This compound is mainly indicated for:

- Acute Heart Failure : It is commonly used in patients with low-output heart failure to improve hemodynamics.

- Cardiac Stress Testing : this compound can induce stress in patients unable to undergo exercise testing due to various health conditions.

Hemodynamic Effects

A meta-analysis demonstrated that this compound significantly increases contractility indices and improves both systolic and diastolic function in patients with septic myocardial dysfunction. Key findings included:

- Enhanced left ventricular ejection fraction (LVEF) and global longitudinal peak systolic strain.

- Decreased systemic vascular resistance and arterial pressure, indicating reduced afterload .

Case Studies

- Home this compound Therapy : A study analyzed 19 patients on continuous home intravenous this compound therapy. The one-year survival rate was found to be 32%. Factors predictive of survival included renal function and brain natriuretic peptide (BNP) levels .

- Comparative Efficacy : In a randomized trial comparing levosimendan and this compound, no significant differences were found in all-cause mortality rates at 180 days post-treatment, although this compound showed a slightly higher mortality rate (28% vs. 26% for levosimendan) .

Tolerance and Side Effects

While this compound is effective, it can also lead to poor tolerance in some patients. A significant portion (66%) of patients discontinued treatment due to adverse effects, which were often exacerbated by acidosis or severe cardiac conditions . Common side effects include:

- Tachycardia

- Hypotension

- Arrhythmias

Summary Table of Key Findings

| Study/Trial | Population Size | Key Findings | Survival Rate |

|---|---|---|---|

| Home this compound Therapy | 19 | 32% survival at one year; predictive factors included renal function | 32% |

| Levosimendan vs this compound | 1320 | No significant difference in mortality; this compound group had higher mortality | 28% |

| Hemodynamic Effects | 32 | Increased contractility indices; decreased afterload | Not specified |

Propriétés

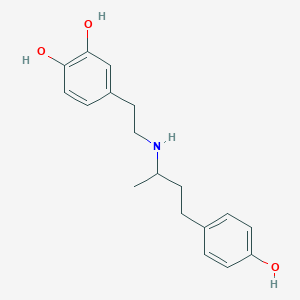

IUPAC Name |

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWZLRBJNMZMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52663-81-7 (hydrochloride), 74753-15-4 (hydrobromide) | |

| Record name | Dobutamine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022958 | |

| Record name | DL-Dobutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dobutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.37e-02 g/L | |

| Record name | Dobutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dobutamine directly stimulates beta-1 receptors of the heart to increase myocardial contractility and stroke volume, resulting in increased cardiac output. | |

| Record name | Dobutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

34368-04-2 | |

| Record name | Dobutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34368-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dobutamine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dobutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-Dobutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOBUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S12J47372 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dobutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184-186 | |

| Record name | Dobutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dobutamine interact with its target receptors?

A: this compound primarily acts as a β1-adrenergic receptor agonist. [] This interaction leads to the activation of adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. [] Elevated cAMP levels then activate protein kinase A (PKA), initiating a cascade of downstream effects, including increased myocardial contractility. [, ]

Q2: Does this compound have any other significant receptor interactions?

A: While its primary action is on β1-adrenergic receptors, this compound also exhibits weak β2-adrenergic agonist activity at higher doses. [] This activity contributes to its vasodilatory effects, leading to a decrease in diastolic blood pressure. [] Additionally, this compound displays weak β1-adrenergic antagonist activity at high doses, potentially inhibiting the chronotropic effects of isoprenaline. []

Q3: How does this compound affect cardiac output and peripheral vascular resistance?

A: this compound primarily increases cardiac output by enhancing myocardial contractility and heart rate. [, ] It also causes a reduction in total peripheral vascular resistance, primarily attributed to its β2-adrenergic agonist activity and the potent α1-adrenergic blocking activity of its metabolite, 3-O-methylthis compound. [, ]

Q4: Can this compound induce heme oxygenase-1 (HO-1) expression, and what are the implications?

A: Research indicates that this compound pretreatment in rats can induce HO-1 expression in pericentral hepatocytes. [] This induction is β1-adrenoreceptor-dependent and is associated with improved liver function (assessed by the plasma disappearance rate of indocyanine green) after hemorrhagic shock. [] The study suggests that carbon monoxide, produced during HO-1 activity, may mediate this protective effect. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol.

Q6: How is this compound used in stress echocardiography to evaluate coronary artery disease?

A: this compound stress echocardiography is a valuable tool for assessing coronary artery disease. [, , , ] this compound infusion increases myocardial oxygen demand by increasing heart rate and contractility, revealing regional wall motion abnormalities in patients with coronary artery disease. [, , ]

Q7: Can this compound stress echocardiography accurately identify viable myocardium after myocardial infarction?

A: Yes, this compound stress echocardiography can accurately identify viable myocardium in patients after myocardial infarction. [, , , ] The presence of a biphasic response, where wall motion improves at low-dose this compound and worsens at higher doses, indicates viable but ischemic myocardium. [, ]

Q8: Does the use of second harmonic imaging during this compound stress echocardiography improve the identification of viable myocardium?

A: Research suggests that using second harmonic imaging during this compound stress echocardiography significantly improves the agreement with dual isotope single photon emission computed tomography (DISA-SPECT) for detecting myocardial viability compared to fundamental imaging. []

Q9: What role does this compound echocardiography play in evaluating cardiac toxicity in long-term survivors of childhood anthracycline treatment?

A: this compound echocardiography can effectively and safely identify subclinical cardiac toxicity in asymptomatic long-term survivors of childhood anthracycline treatment. [] Significant differences in left ventricular parameters, such as ejection fraction and wall thickening, were observed between patients and healthy controls at a this compound dose of 20 μg/kg/min. []

Q10: How does this compound compare to levosimendan in treating acute heart failure?

A: Studies comparing this compound and levosimendan for acute heart failure treatment show that while both improve left ventricular function, levosimendan might offer advantages. [, ] Levosimendan significantly improved more left atrial function parameters (active and passive emptying fractions, reservoir fraction, and stroke volume) compared to this compound. [] Furthermore, levosimendan demonstrated a greater reduction in the E/E' ratio, a marker of left ventricular filling pressure, suggesting a more pronounced improvement in diastolic function compared to this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.